Potassium 2,3,5-triiodobenzoate
Description
Potassium 2,3,5-triiodobenzoate (K-TIB) is an organoiodine compound derived from benzoic acid, substituted with iodine atoms at the 2, 3, and 5 positions. Its chemical formula is C₇H₂I₃O₂·K, and it is recognized for its diverse biochemical and industrial applications.
Properties
IUPAC Name |
potassium;2,3,5-triiodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3I3O2.K/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2H,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKJHZXUGXANNN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)[O-])I)I)I.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2I3KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2,3,5-triiodobenzoate can be synthesized through the neutralization of 2,3,5-triiodobenzoic acid with potassium hydroxide. The reaction typically involves dissolving 2,3,5-triiodobenzoic acid in a suitable solvent, such as methanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred until the reaction is complete, and the product is isolated by filtration or evaporation of the solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is to use continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems can also enhance the reproducibility and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Potassium 2,3,5-triiodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Potassium 2,3,5-triiodobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form complex molecules.
Medicine: It is used as a contrast agent in X-ray imaging techniques to enhance the visualization of tissues.
Mechanism of Action
The mechanism of action of potassium 2,3,5-triiodobenzoate involves its ability to generate reactive oxygen species (ROS) within cells. This increase in ROS can lead to oxidative stress, which in turn induces apoptosis (programmed cell death) in tumor cells . The compound’s iodine atoms play a crucial role in its ability to enhance X-ray contrast, making it useful as a contrast agent in medical imaging.
Comparison with Similar Compounds
Monoiodoacetate (MIA)
Structural Differences : MIA (CH₂ICO₂K) lacks the aromatic ring and multiple iodine substitutions of K-TIB.
Functional Comparisons :
Key Finding : MIA is more effective in blocking glycolysis, while K-TIB broadly disrupts oxidative pathways without requiring prolonged incubation .
3,5-Diiodo-2-Hydroxybenzoate (DIHB)
Structural Differences : DIHB (C₇H₃I₂O₃) has one fewer iodine atom and a hydroxyl group at position 2.
Functional Comparisons :
Key Finding : The absence of the 2-iodine atom and presence of a hydroxyl group in DIHB reduce its oxidative inhibition potency but enhance bactericidal activity .
Sodium 2,3,5-Triiodobenzoate (Na-TIB)
Structural Differences : Sodium replaces potassium as the counterion.
Functional Comparisons :
| Parameter | K-TIB | Na-TIB |
|---|---|---|
| Solubility | Moderate in aqueous buffers | Higher solubility in polar solvents |
| Applications | Preferred in plant biology | Used in polymer-based CT contrast agents |
3,5-Diiodosalicylic Acid Derivatives
Structural Differences : These compounds (e.g., potassium 3,5-diiodosalicylate) feature hydroxyl and carboxyl groups but fewer iodine atoms.
Functional Comparisons :
| Parameter | K-TIB | 3,5-Diiodosalicylate |
|---|---|---|
| Oxidative Inhibition | Targets multiple substrates | Weak inhibition of brain oxidation |
| Medical Use | CT imaging | Limited to topical antiseptics |
Critical Analysis of Discrepancies and Limitations
- Concentration Variability : reports K-TIB inhibition at 1.0 × 10⁻² M , conflicting with ’s 1.0 × 10⁻³ M . This may reflect differences in experimental models (e.g., brain vs. liver tissue) .
- Structural-Activity Relationship : The 2-iodine atom in K-TIB is critical for broad-spectrum inhibition; its removal (as in DIHB) significantly reduces efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
